1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group, two methyl groups, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethylating reagent such as 1,1-difluoroethyl chloride.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of advanced materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe for studying enzyme mechanisms and interactions due to its reactive aldehyde group.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity . The difluoroethyl group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake .
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3,5-dimethylpyrazole: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
3,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Lacks the difluoroethyl group, resulting in different physicochemical properties and biological activity.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-5-7(4-13)6(2)12(11-5)3-8(9)10/h4,8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTAGCYYLDKUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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